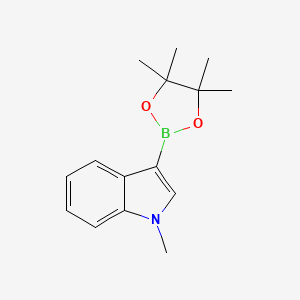
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Vue d'ensemble
Description
“1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole” is a chemical compound with the empirical formula C18H29BN2O2 . It has a molecular weight of 316.25 .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring substituted with a methyl group and a tetramethyl-dioxaborolane group . The exact 3D structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 308.3±15.0 °C at 760 mmHg . The compound has a molar refractivity of 58.3±0.5 cm3 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole and related compounds are primarily used as intermediates in organic synthesis. They are synthesized through various chemical reactions, such as substitution reactions, and their structures are typically confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings and confirmed their structures using these methods. The molecular structures of these compounds are also calculated and analyzed using density functional theory (DFT) and compared with X-ray diffraction values, showing consistency between DFT-optimized structures and crystal structures determined by single crystal X-ray diffraction (Huang et al., 2021).
Vibrational Properties and Molecular Conformation
The vibrational properties and molecular conformations of these compounds are also studied in detail. Wu et al. (2021) conducted research on the vibrational properties of similar compounds, providing reliable vibrational assignments based on characteristic vibrational absorption bands. Their research included DFT and TD-DFT calculations for comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential, which contribute to understanding the physicochemical properties of the compounds (Wu et al., 2021).
Fluorescent Probe Development
This chemical is also used in the development of fluorescent probes. For example, You-min (2014) synthesized a novel near-infrared fluorescence probe using a compound involving indole, demonstrating its application in detecting and imaging activities. Such probes are valuable in various fields, including biochemistry and medical diagnostics (You-min, 2014).
Antimicrobial Activity
Compounds containing 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole have been explored for their antimicrobial activity. For instance, El-Sayed et al. (2011) synthesized new indole derivatives and tested their antimicrobial activity against various microorganisms, including Aspergillus Niger and Escherichia coli. Some of these compounds showed potent antibacterial activity, indicating their potential use in developing new antimicrobial agents (El-Sayed et al., 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-10-17(5)13-9-7-6-8-11(12)13/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCCOWZSGBKRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630111 | |
| Record name | 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
683229-61-0 | |
| Record name | 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1593078.png)
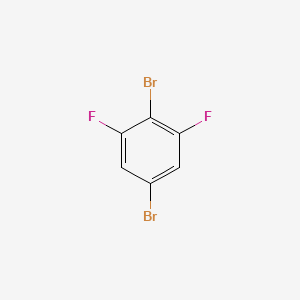
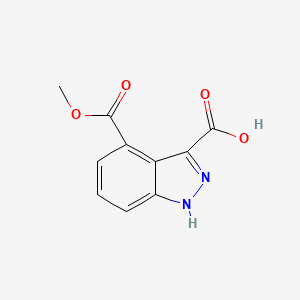
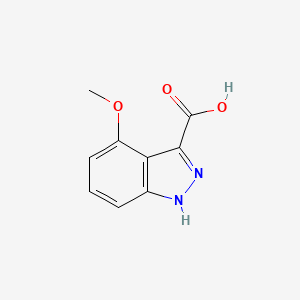
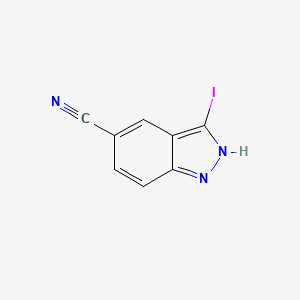
![3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593084.png)
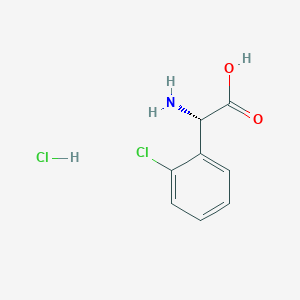
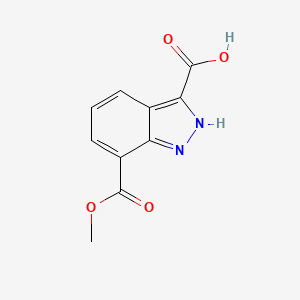
![4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593091.png)
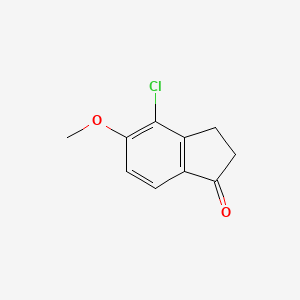
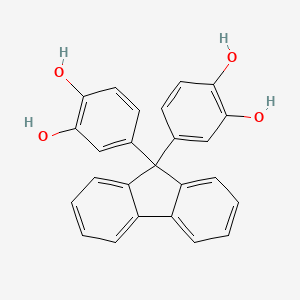

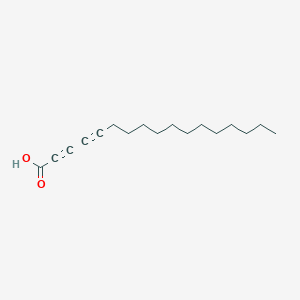
![Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1593098.png)